molecular formula C16H14N2 B11964873 3-benzyl-5-phenyl-1H-pyrazole CAS No. 21917-99-7

3-benzyl-5-phenyl-1H-pyrazole

Cat. No.: B11964873
CAS No.: 21917-99-7
M. Wt: 234.29 g/mol
InChI Key: ZLVBMDHJLBYKFG-UHFFFAOYSA-N
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Description

3-Benzyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a benzyl group at the 3-position and a phenyl group at the 5-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with benzylideneacetone under acidic conditions to form the desired pyrazole . The reaction is usually carried out in the presence of a catalyst such as iodine, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of 3-benzyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

CAS No.

21917-99-7

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-benzyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18)

InChI Key

ZLVBMDHJLBYKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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